(H-Cys-Phe-OH)2

Description

Properties

IUPAC Name |

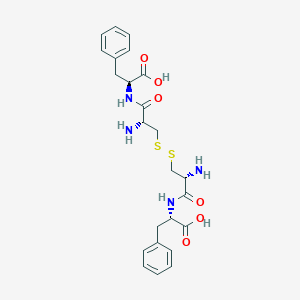

2-[[2-amino-3-[[2-amino-3-[(1-carboxy-2-phenylethyl)amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O6S2/c25-17(21(29)27-19(23(31)32)11-15-7-3-1-4-8-15)13-35-36-14-18(26)22(30)28-20(24(33)34)12-16-9-5-2-6-10-16/h1-10,17-20H,11-14,25-26H2,(H,27,29)(H,28,30)(H,31,32)(H,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUJPPNUQZDHNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CSSCC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O6S2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.7 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62130-80-7 |

Source

|

| Record name | N-(2-Amino-3-((2-amino-3-((1-carboxy-2-phenylethyl)amino)-3-oxopropyl)dithio)propanoyl)phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062130807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC333713 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Technical Deep Dive: Cystinyl-bis-phenylalanine Peptide Self-Assembly

Topic: Cystinyl-bis-phenylalanine Peptide Self-Assembly Mechanisms Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary & Molecular Architecture

The self-assembly of Cystinyl-bis-phenylalanine (and its derivatives like Fmoc-Cystinyl-Phe) represents a paradigmatic shift in supramolecular chemistry, moving from static nanostructures to dynamic, stimuli-responsive systems. This guide dissects the assembly mechanism of cystine-cored peptides, where the central disulfide bridge acts as a redox-responsive "switch," controlling the transition between monomeric dispersion and higher-order supramolecular architectures (nanospheres, hydrogels, or fibers).[1]

For drug development professionals, this system offers a high-fidelity delivery vehicle: stable in the extracellular matrix but chemically labile in the cytosolic reducing environment (e.g., high glutathione concentrations in cancer cells).

Chemical Identity

The core molecule, often referred to in literature as (Phe-Cys)₂ or Cystine-(Phe)₂ , consists of a cystine dimer core flanked by phenylalanine residues.

-

The Anchor: The Disulfide bond (S-S) provides geometric constraint and redox sensitivity.

-

The Driver: The Phenylalanine (Phe) moieties drive self-assembly via aromatic

- -

The Stabilizer: Intermolecular Hydrogen bonding along the peptide backbone stabilizes the

-sheet-like organization.

Mechanistic Pathways of Self-Assembly

The assembly process is thermodynamically driven but kinetically controlled by solvent conditions and redox state.

The Assembly Triad

-

-

-

Chirality & Geometry: The chirality of the cystine core (L- vs D-) dictates the twist of the resulting nanofibrils. The disulfide bridge imposes a specific dihedral angle (~90°), forcing a bent conformation that favors spherical or vesicular assembly over flat sheets in certain pH conditions.

-

Redox Switching:

-

Oxidative State: The covalently linked dimer is amphiphilic and assembles into nanostructures (Critical Aggregation Concentration, CAC, is typically low, ~0.1–1.0 mg/mL).

-

Reductive State: Upon exposure to reducing agents (GSH, DTT), the S-S bond cleaves. The resulting thiol-monomers (Phe-Cys-SH) have significantly higher solubility or different packing parameters, leading to rapid disassembly and payload release.

-

Visualization of the Mechanism

The following diagram illustrates the transition from monomeric precursors to the assembled state and the redox-triggered disassembly.

Figure 1: The redox-cyclic assembly pathway of Cystinyl-bis-phenylalanine. The disulfide bond formation triggers assembly, while intracellular reduction triggers disassembly.

Experimental Protocols & Methodologies

Scientific integrity requires reproducible protocols. The following methodologies are standard for synthesizing and characterizing these assemblies.

Protocol: Solvent-Switch Assembly Induction

Objective: To induce controlled self-assembly of Cystinyl-bis-Phe into nanospheres/hydrogels.

-

Stock Preparation: Dissolve lyophilized Cystinyl-bis-Phe peptide in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or Dimethyl Sulfoxide (DMSO) to a concentration of 50–100 mg/mL. Why: These solvents disrupt pre-existing aggregates, ensuring a monomeric starting state.

-

Solvent Switch: Slowly inject the stock solution into deionized water (pH 7.4) under continuous stirring (1000 rpm) to reach a final peptide concentration of 1–5 mg/mL.

-

Aging: Allow the solution to sit undisturbed for 2–4 hours.

-

Observation: The solution should turn from clear to opalescent (Tyndall effect), indicating nanoparticle formation.

-

-

Stabilization: If forming a hydrogel, adjust pH to < 6.0 or add divalent cations (

) depending on the specific derivative's charge profile.

Protocol: Redox-Triggered Disassembly Assay

Objective: To validate the drug release mechanism in a simulated cancer environment.

-

Preparation: Prepare 1 mL of assembled peptide solution (1 mg/mL) loaded with a model dye (e.g., Doxorubicin or Nile Red).

-

Control Group: Incubate at 37°C in PBS (pH 7.4).

-

Experimental Group: Add Glutathione (GSH) to a final concentration of 10 mM (mimicking cytosolic levels).

-

Monitoring:

-

Measure Fluorescence Intensity (Ex/Em specific to dye) every 15 minutes.

-

Success Criteria: The Experimental Group should show a burst release (sigmoidal curve) reaching >80% release within 4–6 hours, while the Control Group remains stable (<10% leakage).

-

Quantitative Data Summary

The following table summarizes typical physicochemical parameters derived from Cystinyl-bis-Phe derivatives (e.g., Fmoc-Cystine-Phe) found in high-impact literature.

| Parameter | Typical Value | Method of Determination | Significance |

| Critical Aggregation Conc. (CAC) | Pyrene Fluorescence / Tensiometry | Determines stability in blood circulation (dilution stability). | |

| Zeta Potential | Dynamic Light Scattering (DLS) | Indicates colloidal stability; negative charge prevents aggregation in serum. | |

| Nanostructure Size | TEM / SEM / DLS | Optimal range for EPR (Enhanced Permeability and Retention) effect in tumors. | |

| Drug Loading Efficiency (DLE) | UV-Vis Spectroscopy | High aromatic content allows efficient stacking of hydrophobic drugs like Doxorubicin. | |

| Disassembly Time (10mM GSH) | Fluorescence Release Assay | Matches the timescale of endosomal escape and intracellular trafficking. |

Advanced Characterization Workflow

To rigorously validate the assembly mechanism, a multi-modal characterization approach is required.

Figure 2: Analytical workflow for validating the structural integrity and responsiveness of the peptide assembly.

Key Analytical Signatures

-

FTIR: Look for the Amide I band shift to 1630–1640 cm⁻¹ , indicative of

-sheet formation driven by the phenylalanine stacking. -

Circular Dichroism (CD): A negative band at ~218 nm and positive band at ~195 nm confirms

-sheet secondary structure. -

Thioflavin T (ThT): While typically used for amyloids, ThT fluorescence enhancement can verify the ordered stacking of the Phe-Phe motifs within the cystine assembly.

References

-

Cystine-cored diphenylalanine appended peptide-based self-assembled fluorescent nanostructures direct redox-responsive drug delivery.

- Source: PubMed / NIH (2024)

-

URL:[Link]

-

Cysteine Redox Chemistry in Peptide Self-Assembly to Modulate Hydrogel

- Source: MDPI (2023)

-

URL:[Link]

-

Oxidation-Responsive Supramolecular Hydrogel Based on a Simple Fmoc-Cysteine Deriv

- Source: ChemRxiv (2023)

-

URL:[Link]

-

Self-Assembly of Phenylalanine Oligopeptides: Insights

- Source: Biophysical Journal (2008)

-

URL:[Link]

-

Revisiting the Self-Assembly of Highly Arom

- Source: International Journal of Molecular Sciences (2020)

-

URL:[Link]

Sources

Technical Guide: Cys-Phe Disulfide Dimer vs. Diphenylalanine (Phe-Phe) Motif

Executive Summary

The Architect vs. The Adapter

In peptide nanotechnology, the Diphenylalanine (Phe-Phe or FF ) motif acts as the "Architect"—a rigid, structural gold standard capable of forming discrete nanotubes with high thermal stability and piezoelectric properties. In contrast, the Cys-Phe Disulfide Dimer (often configured as (Cys-Phe)₂ or cystine-cored variants) acts as the "Adapter." By introducing a covalent disulfide "hinge" to the aromatic stacking of phenylalanine, this motif sacrifices some of the static mechanical rigidity of FF to gain stimuli-responsiveness .

This guide provides a technical analysis of these two systems, focusing on the transition from static self-assembly to redox-triggered disassembly, a critical mechanism for next-generation drug delivery systems.

Part 1: The Structural Paradigm

The Phe-Phe Motif: Non-Covalent Rigidity

The FF dipeptide assembles primarily through

-

Mechanism: In aqueous solution, the hydrophobic effect drives the phenyl rings together. The specific T-stacking geometry creates a "ladder" that twists into hollow nanotubes.

-

Result: High stiffness (Young’s modulus ~19 GPa), piezoelectricity, and thermal stability up to 300°C in dry conditions.

The Cys-Phe Disulfide Dimer: The Covalent Hinge

The introduction of Cysteine adds a thiol (-SH) group. When oxidized to Cystine (disulfide bond, -S-S-), it links two Phe-containing strands.

-

Mechanism: The disulfide bond acts as a covalent lock, constraining the conformational freedom of the peptide. This "cystine knot" forces a specific curvature, often leading to hollow spherical assemblies or hydrogels rather than long, rigid tubes.

-

The "Smart" Switch: The disulfide bond is stable in extracellular fluids (oxidizing environment) but cleaves rapidly in the presence of glutathione (GSH), which is abundant in the cytosol (reducing environment).

Visualization: Assembly Pathways

Figure 1: Comparative assembly pathways. Note the reversible "Redox Trigger" unique to the Cys-Phe system.

Part 2: Comparative Analysis

The choice between FF and Cys-Phe depends on whether the application requires permanence or responsiveness .

| Feature | Diphenylalanine (Phe-Phe) | Cys-Phe Disulfide Dimer |

| Primary Interaction | Non-covalent ( | Covalent (Disulfide) + Non-covalent |

| Dominant Morphology | High-aspect-ratio Nanotubes | Nanospheres, Vesicles, or Hydrogels |

| Mechanical Stability | High (Rigid, brittle) | Tunable (Viscoelastic, flexible) |

| Chemical Stability | Stable in water/organic solvents | Unstable in reducing agents (DTT, GSH) |

| Biological Trigger | pH (limited) | Redox Potential (High sensitivity) |

| Primary Application | Biosensors, Piezoelectrics, Scaffolds | Intracellular Drug Delivery (Smart Carriers) |

Critical Insight: While FF nanotubes are mechanically superior, they lack an intrinsic "off-switch." The Cys-Phe dimer provides this switch via the disulfide bond, making it superior for cargo release applications.

Part 3: Experimental Protocols

Synthesis of Cys-Phe Dimer (Solid Phase)

Rationale: Standard Fmoc-SPPS is used. The critical step is the oxidative coupling to form the dimer. Random oxidation in air can lead to oligomers; therefore, controlled oxidation is required.

Protocol:

-

Resin Loading: Use 2-Chlorotrityl chloride resin. Load Fmoc-Phe-OH (C-terminal).

-

Coupling: Deprotect (20% Piperidine/DMF). Couple Fmoc-Cys(Trt)-OH using HBTU/DIEA.

-

Cleavage: Cleave peptide from resin using TFA/TIS/H2O (95:2.5:2.5).[1] Note: This removes the Trt protection, leaving free thiols.

-

Dimerization (The Critical Step):

-

Dissolve crude Cys-Phe monomer in Ammonium Bicarbonate buffer (pH 8).

-

Add DMSO (10-20% v/v) to accelerate oxidation.

-

Stir open to air for 24-48 hours. Monitor by HPLC (shift in retention time) and LC-MS (mass doubles:

).

-

-

Lyophilization: Freeze-dry to obtain the pure disulfide dimer powder.

Self-Assembly (Solvent Switch Method)

Both systems rely on the "Solvent Switch" method to trigger assembly, utilizing the insolubility of the aromatic residues in water.

Protocol:

-

Stock Solution: Dissolve lyophilized peptide (FF or (Cys-Phe)

) in HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) at 100 mg/mL. Why HFIP? It disrupts pre-existing aggregates, ensuring monomeric starting states. -

Triggering: Dilute the stock solution into ultrapure water (final concentration 1-5 mg/mL).

-

Aging:

-

FF: Ages into nanotubes within hours.

-

Cys-Phe: May form spheres immediately. For hydrogels, higher concentrations (>10 mg/mL) and slight heating may be required.

-

Characterization Workflow

Figure 2: Experimental workflow from synthesis to functional validation.

Part 4: Functional Applications & Causality

Why Cys-Phe for Drug Delivery?

The tumor microenvironment (TME) presents a specific chemical signature: High Glutathione (GSH) concentration (2-10 mM intracellular vs. 2-20

-

The Mechanism: A drug (e.g., Doxorubicin) is encapsulated within the hydrophobic core of the Cys-Phe nanosphere during assembly.

-

The Trigger: Upon endocytosis by a cancer cell, the high cytosolic GSH reduces the disulfide bond (

). -

The Result: The stabilizing covalent constraint is broken. The assembly loses its structural integrity and disassembles, releasing the drug payload only inside the target cell.

-

Contrast with FF: FF nanotubes would remain stable in the cytosol, potentially leading to lysosomal accumulation without releasing the drug effectively.

Why FF for Biosensors/Piezoelectrics?

FF nanotubes possess a non-centrosymmetric crystal packing (P61 space group), which gives them a high piezoelectric coefficient (

-

Requirement: Long-range crystalline order.

-

Cys-Phe Limitation: The disulfide bond introduces a "kink" that often disrupts the long-range crystallinity required for high piezoelectric performance, making FF the superior choice for energy harvesting or mechanical sensing applications.

References

-

Reches, M., & Gazit, E. (2003). Casting metal nanowires within discrete self-assembled peptide nanotubes. Science, 300(5619), 625-627. Link

-

Zhang, X., et al. (2018). Cystine-Cored Diphenylalanine Appended Peptide-Based Self-Assembled Fluorescent Nanostructures Direct Redox Responsive Drug Delivery.[2] Bioconjugate Chemistry, 29(6). Link

-

Adler-Abramovich, L., & Gazit, E. (2014). The physical properties of the diphenylalanine peptide nanotubes: from structural analysis to technical applications. Journal of Peptide Science, 20(7). Link

-

Marchesan, S., et al. (2013). Unlocking the potential of the diphenylalanine motif for the self-assembly of short peptides. Nanoscale, 5. Link

-

Seebach, D., et al. (2006). Self-Assembly of

-Peptides.[3][4][5] Accounts of Chemical Research, 39(8). Link

Sources

- 1. New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Probing the self-assembly mechanism of diphenylalanine-based peptide nanovesicles and nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triphenylalanine peptides self-assemble into nanospheres and nanorods that are different from the nanovesicles and nanotubes formed by diphenylalanine peptides - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 5. Temperature-induced reversible self-assembly of diphenylalanine peptide and the structural transition from organogel to crystalline nanowires - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Redox-Responsive Peptide Hydrogels Based on (Cys-Phe)₂

Executive Summary

This technical guide details the engineering, synthesis, and application of redox-responsive hydrogels derived from the tetrapeptide (Cys-Phe)₂ (Sequence: Cys-Phe-Cys-Phe ).[1] Unlike polymeric hydrogels, these supramolecular systems rely on the synergistic interplay between non-covalent

This architecture creates a "smart" material that transitions from a stable gel to a sol state in the presence of reducing agents like Glutathione (GSH), making it an ideal candidate for intracellular drug delivery where cytosolic GSH levels (2–10 mM) significantly exceed extracellular levels (2–20

Molecular Architecture & Design Principles

The (Cys-Phe)₂ peptide is an amphiphilic motif designed for hierarchical self-assembly. Its efficacy stems from three distinct molecular forces:

-

Hydrophobic &

- -

Disulfide Crosslinking (The Lock): The Cysteine (Cys) residues, located at the N-terminus and the third position (or C-terminus depending on exact isomer), undergo oxidative coupling to form intermolecular disulfide bonds (

). This covalent "locking" stabilizes the supramolecular fibers, increasing the storage modulus ( -

Redox Sensitivity (The Key): The disulfide bonds are reversible. High concentrations of reducing agents cleave these bonds, destabilizing the

-sheets and causing rapid disassembly.

Visualization: Self-Assembly Pathway

The following diagram illustrates the transition from monomeric peptide to a crosslinked hydrogel network.

Figure 1: Hierarchical assembly mechanism of (Cys-Phe)₂ hydrogels, transitioning from oxidative dimerization to fibrillar entanglement.

Synthesis and Gelation Protocol

To ensure reproducibility, we utilize Solid Phase Peptide Synthesis (SPPS) followed by a controlled oxidative gelation method.

Peptide Synthesis (SPPS)

-

Resin: Wang resin (for C-terminal acid) or Rink Amide resin (for C-terminal amide).

-

Coupling Reagents: HBTU/HOBt or DIC/Oxyma.

-

Deprotection: 20% Piperidine in DMF.

-

Cleavage: 95% TFA, 2.5% TIS, 2.5% H₂O. Crucial: Use Triisopropylsilane (TIS) as a scavenger to prevent re-attachment of protecting groups to the reactive thiols.

Purification

Crude peptides must be purified via RP-HPLC (C18 column) using a water/acetonitrile gradient.

-

Quality Control: Verify molecular weight via ESI-MS (

Da for Cys-Phe-Cys-Phe). Purity should exceed 95% to prevent defect-induced gel failure.

Oxidative Gelation Workflow

The following protocol relies on air oxidation, which provides a more uniform network than rapid chemical oxidation (e.g., H₂O₂).

| Step | Action | Technical Rationale |

| 1. Solubilization | Dissolve lyophilized peptide (10–20 mg/mL) in deionized water. | Initial state is often a turbid suspension due to hydrophobicity. |

| 2. pH Adjustment | Add 1M NaOH dropwise to reach pH 8.0–9.0. | The pKa of the Cysteine thiol is ~8.3. Deprotonation ( |

| 3. Sonication | Sonicate for 30–60 seconds. | Breaks kinetic traps and ensures homogenous dispersion of monomers. |

| 4. Incubation | Allow to stand at room temperature (25°C) for 12–24 hours. | Slow oxidation by atmospheric oxygen promotes ordered fibril growth rather than amorphous precipitation. |

| 5. Verification | Invert vial test. | A successful gel does not flow upon inversion. |

Visualization: Experimental Workflow

Figure 2: Step-by-step experimental workflow from peptide synthesis to hydrogel formation.

Physicochemical Characterization

Validating the hydrogel requires a multi-modal approach.

Rheology[2][3]

-

Test: Oscillatory Frequency Sweep (0.1 – 100 rad/s) at 1% strain.

-

Expected Result: Storage modulus (

) should be significantly higher than Loss modulus ( -

Redox Validation: Upon addition of DTT or GSH,

should drop precipitously (< 10 Pa), indicating a gel-to-sol transition.

Circular Dichroism (CD)

-

Signature: A negative band near 216–220 nm and a positive band near 195 nm indicates

-sheet formation. -

Shift: Oxidation often intensifies the

-sheet signal as the disulfide bridges constrain the peptides into a more ordered assembly.

Morphology (TEM/SEM)

-

Observation: Dense networks of entangled nanofibers (width 10–20 nm).

-

Sample Prep: Use negative staining (uranyl acetate) for TEM. Avoid high-vacuum drying for SEM unless using Cryo-SEM to preserve network structure.

Redox-Responsiveness & Drug Release[2][4][5][6][7]

The defining feature of (Cys-Phe)₂ hydrogels is their ability to release cargo in response to the intracellular environment.

Mechanism of Action[8]

-

Extracellular (Blood/Matrix): GSH concentration is low (2–20

M). The disulfide bonds remain intact; the gel protects the cargo. -

Intracellular (Cytosol): GSH concentration is high (2–10 mM).

-

Thiol-Disulfide Exchange:

-

Release: The network disintegrates, releasing the encapsulated drug (e.g., Doxorubicin).

Visualization: Drug Release Pathway

Figure 3: Mechanism of GSH-triggered gel degradation and cargo release.

Troubleshooting & Optimization

Issue: Gel is too weak (

-

Cause: Insufficient oxidation or low concentration.

-

Fix: Increase peptide concentration to 20 mg/mL. Add a trace amount of DMSO (1-5%) to accelerate oxidation, or ensure pH is > 8.0.

Issue: Precipitation instead of Gelation.

-

Cause: pH dropped too quickly or initial dispersion was poor.

-

Fix: Sonicate thoroughly after pH adjustment. Ensure the transition from alkaline to neutral is controlled.

Issue: Slow response to GSH.

-

Cause: High crosslinking density or steric hindrance.

-

Fix: Incorporate a spacer (e.g., Glycine) between the Cys and Phe residues to increase accessibility of the disulfide bond.

References

-

Peptide Hydrogel with Self-Healing and Redox-Responsive Properties. Source: Springer / Nanoscale Research Letters URL:[Link]

-

Redox-Responsive Hydrogels Loaded with an Antibacterial Peptide. Source: NIH / PubMed Central URL:[Link]

-

Disulfide Crosslinking and Helical Coiling of Peptide Micelles. Source: Royal Society of Chemistry (J. Mater. Chem. B) URL:[Link]

-

Cysteine Redox Chemistry in Peptide Self-Assembly. Source: MDPI (Gels) URL:[Link]

-

The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. Source: MDPI (Nanomaterials) URL:[2][Link][1]

Sources

An In-depth Technical Guide to the Supramolecular Chemistry of Disulfide-Linked Dipeptides

Abstract

The strategic incorporation of disulfide bonds into dipeptide scaffolds has unlocked a fascinating realm of supramolecular chemistry, giving rise to a diverse array of self-assembling nanomaterials with tailorable properties and functions. This technical guide provides a comprehensive exploration of the core principles governing the synthesis, self-assembly, and application of these dynamic systems. We delve into the nuanced interplay of non-covalent interactions, the pivotal role of the disulfide linkage as both a structural stabilizer and a stimuli-responsive trigger, and the influence of constituent amino acid residues on the resultant supramolecular architectures. Detailed experimental protocols for synthesis, characterization, and functional analysis are presented, underpinned by an explanatory narrative that illuminates the rationale behind key methodological choices. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the potential of disulfide-linked dipeptides for advanced applications in biomaterials, drug delivery, and tissue engineering.

Introduction: The Disulfide Bridge as a Cornerstone of Dipeptide Supramolecular Assembly

The self-assembly of small molecules into highly ordered, functional superstructures is a cornerstone of modern materials science and nanotechnology.[1] Among the vast library of molecular building blocks, short peptides, and particularly dipeptides, have emerged as exceptionally versatile platforms for the bottom-up fabrication of complex nanomaterials.[2][3] Their inherent biocompatibility, chemical diversity, and capacity for programmed self-assembly through a network of non-covalent interactions make them ideal candidates for biomedical applications.[4]

A pivotal innovation in this field has been the introduction of the disulfide bond as a covalent cross-link within dipeptide structures. This simple yet profound modification imparts a number of critical advantages. The disulfide bond serves to conformationally constrain the dipeptide, enhancing its propensity for ordered self-assembly and stabilizing the resulting supramolecular structures.[5][6] This stabilization can lead to materials with remarkable mechanical properties.[2] Furthermore, the disulfide linkage is a redox-responsive moiety, susceptible to cleavage in the presence of reducing agents such as glutathione (GSH), which is found in elevated concentrations within the intracellular environment of cancer cells.[7][8] This inherent stimuli-responsiveness provides a powerful mechanism for the controlled disassembly of supramolecular structures, a feature that is highly desirable for targeted drug delivery and other biomedical applications.[1][9][10]

This guide will navigate the multifaceted landscape of disulfide-linked dipeptide supramolecular chemistry, from fundamental design principles to practical applications.

Molecular Design and Synthesis of Disulfide-Linked Dipeptides

The properties and self-assembly behavior of disulfide-linked dipeptides are intrinsically linked to their molecular architecture. Careful consideration of the amino acid sequence and the placement of the disulfide bond is therefore paramount.

Key Design Considerations

-

Amino Acid Selection: The choice of amino acids flanking the cysteine residues profoundly influences the nature of the non-covalent interactions that drive self-assembly.

-

Aromatic Residues: Phenylalanine, tyrosine, and tryptophan are frequently employed to promote π-π stacking and hydrophobic interactions, which are powerful drivers of self-assembly.[11] The incorporation of aromatic amino acids has been shown to significantly impact the critical aggregation concentration (CAC) and the rheological properties of the resulting materials.[11]

-

Hydrophilic/Hydrophobic Balance: The overall hydrophobicity of the dipeptide will dictate its solubility and self-assembly in aqueous environments. Modulating this balance is crucial for creating structures such as hydrogels.

-

-

Cyclic vs. Linear Architectures:

-

Cyclic Dipeptides: The disulfide bond can be used to create cyclic dipeptides, which exhibit enhanced conformational rigidity.[5][6] This pre-organization can lead to more defined and stable supramolecular assemblies.[12][13]

-

Linear Dimers: Alternatively, two cysteine-containing dipeptides can be oxidized to form a linear dimer linked by a disulfide bridge. This approach offers greater synthetic accessibility.

-

Synthetic Strategies

The synthesis of disulfide-linked dipeptides typically involves standard solid-phase or solution-phase peptide synthesis followed by a dedicated disulfide bond formation step.

2.2.1. Experimental Protocol: Synthesis of a Disulfide-Linked Dipeptide Dimer

This protocol outlines a general solution-phase approach for the synthesis of a disulfide-linked dipeptide dimer.

Step 1: Synthesis of the Cysteine-Containing Dipeptide Monomer

-

Coupling: A protected N-terminal amino acid is coupled to a protected C-terminal cysteine using a standard coupling reagent such as DCC/HOBt.[14]

-

Deprotection: The protecting groups on the N-terminus and C-terminus are selectively removed.

-

Purification: The crude dipeptide is purified by column chromatography.

Step 2: Disulfide Bond Formation

-

Thiol Protection: The cysteine thiol is often protected during the initial peptide synthesis using a group like S-acetamidomethyl (Acm).[15]

-

Deprotection and Oxidation: The Acm groups are cleaved, and the resulting free thiols are oxidized to form the disulfide bond. This is commonly achieved using iodine in a dilute solution to favor intramolecular cyclization or dimerization over polymerization.[14][16] The reaction is typically performed at a high dilution (e.g., 10⁻⁴ M) to minimize the formation of oligomeric side products.[16]

-

Purification: The final disulfide-linked dipeptide is purified using semi-preparative HPLC.[6]

Causality Behind Experimental Choices:

-

High Dilution in Cyclization/Dimerization: Performing the oxidation step at high dilution is a critical kinetic control measure. It statistically favors intramolecular reactions (for cyclic peptides) or bimolecular reactions (for dimers) over intermolecular polymerization, which would lead to a complex mixture of oligomers.[16]

-

Use of Acm Protecting Group: The Acm group is stable to the acidic and basic conditions often used in peptide synthesis, ensuring the thiol remains protected until the desired oxidation step.[15]

Self-Assembly of Disulfide-Linked Dipeptides: From Nanostructures to Hydrogels

The spontaneous organization of disulfide-linked dipeptides in solution gives rise to a fascinating array of hierarchical structures, including nanofibers, nanotubes, and three-dimensional hydrogel networks.[4][13] This self-assembly process is governed by a delicate balance of non-covalent interactions.

Driving Forces of Self-Assembly

-

Hydrogen Bonding: The amide bonds of the peptide backbone provide hydrogen bond donors and acceptors, leading to the formation of β-sheet-like structures that are a common motif in peptide self-assembly.[12][17]

-

π-π Stacking: Aromatic side chains of amino acids like phenylalanine can stack on top of one another, contributing significantly to the stability of the assembled structures.[11]

-

Hydrophobic Interactions: The nonpolar side chains of amino acids tend to cluster together in aqueous environments to minimize their contact with water, driving the aggregation of the dipeptide molecules.[11]

-

Disulfide Bond Geometry: The disulfide bond itself can influence the packing of the dipeptides in the solid state, with its orientation relative to the hydrogen-bonding direction playing a role in the formation of helical structures.[18]

Characterization of Supramolecular Structures

A suite of analytical techniques is employed to elucidate the morphology and secondary structure of the self-assembled materials.

| Technique | Information Obtained | Typical Observations for Disulfide-Linked Dipeptides |

| Atomic Force Microscopy (AFM) | Nanoscale morphology and dimensions of self-assembled structures. | Visualization of nanofibers with diameters ranging from 1.0 to 3.0 nm, which can further entangle into 3D networks.[13] |

| Transmission Electron Microscopy (TEM) | High-resolution imaging of nanostructures. | Confirmation of fibrous or tubular morphologies. |

| Circular Dichroism (CD) Spectroscopy | Secondary structure of the peptide assemblies (e.g., β-sheet, α-helix, random coil). | Often reveals the adoption of a β-sheet conformation in the self-assembled state.[13] |

| Rheology | Mechanical properties of hydrogels (e.g., storage and loss moduli). | Characterization of the viscoelastic properties of the hydrogel network.[11] |

3.2.1. Experimental Protocol: Characterization of Dipeptide Self-Assembly

Step 1: Sample Preparation

-

Dissolve the lyophilized disulfide-linked dipeptide in an appropriate solvent (e.g., deionized water, buffer) to the desired concentration.

-

Allow the solution to incubate under controlled conditions (e.g., temperature, pH) to facilitate self-assembly.

Step 2: Atomic Force Microscopy (AFM)

-

Deposit a small aliquot of the dipeptide solution onto a freshly cleaved mica surface.

-

Allow the solvent to evaporate.

-

Image the surface in tapping mode to visualize the nanostructures.

Step 3: Circular Dichroism (CD) Spectroscopy

-

Place the dipeptide solution in a quartz cuvette.

-

Record the CD spectrum over a wavelength range of approximately 190-260 nm.

-

Analyze the spectrum for characteristic signals of different secondary structures (e.g., a minimum around 218 nm for β-sheets).

Stimuli-Responsive Behavior: The Disulfide Bond as a Trigger

A key feature of disulfide-linked dipeptide assemblies is their responsiveness to external stimuli, particularly redox conditions.[1][9][19] This "smart" behavior is central to their utility in applications such as drug delivery.

Redox-Responsiveness

The disulfide bond can be cleaved by reducing agents, leading to the disassembly of the supramolecular structure.[7] Glutathione (GSH), a tripeptide found in millimolar concentrations inside cells, is a biologically relevant trigger for this process.[10]

Caption: Redox-responsive disassembly of a disulfide-linked dipeptide nanostructure.

This redox-triggered disassembly can be harnessed for the site-specific release of encapsulated therapeutic agents.[7][10] Nanoparticles or hydrogels formulated from disulfide-linked dipeptides can remain stable in the bloodstream but release their cargo upon entering the reducing environment of a target cell.[7][8]

Other Stimuli

While redox is the most prominent stimulus for disulfide-containing systems, dipeptide self-assembly can also be engineered to respond to other triggers such as pH and light by incorporating appropriate functional groups.[1][9][20]

Applications in Drug Delivery and Biomaterials

The unique properties of disulfide-linked dipeptides make them highly attractive for a range of biomedical applications.[4]

Injectable Hydrogels for Drug Delivery and Tissue Engineering

Disulfide-linked dipeptides can self-assemble into hydrogels, which are three-dimensional networks capable of entrapping large amounts of water.[4] These hydrogels can serve as depots for the sustained release of drugs, proteins, or other therapeutic molecules.[21][22] The redox-responsive nature of the disulfide crosslinks allows for triggered degradation of the hydrogel and release of the encapsulated cargo in a controlled manner.[21]

Furthermore, these hydrogels can be designed to be injectable, allowing for minimally invasive administration.[4][23] Their biocompatibility and porous structure make them excellent scaffolds for 3D cell culture and tissue engineering applications, providing a supportive environment for cell growth and proliferation.[11][21]

Caption: Workflow for redox-responsive drug delivery using disulfide-linked dipeptides.

Targeted Nanoparticles

Self-assembled nanoparticles of disulfide-linked dipeptides can be functionalized with targeting ligands, such as folic acid, to enhance their uptake by specific cell types, like cancer cells that overexpress the folate receptor.[7][24] This combination of active targeting and stimuli-responsive release can significantly improve the therapeutic index of anticancer drugs by increasing their concentration at the tumor site while minimizing systemic toxicity.[7][10]

Future Outlook

The field of disulfide-linked dipeptide supramolecular chemistry is poised for continued growth and innovation. Future research directions may include:

-

Multi-stimuli-responsive systems: Designing dipeptides that respond to multiple triggers (e.g., redox and pH) for more sophisticated control over material properties.

-

Bio-orthogonal chemistry: Integrating disulfide-linked dipeptides with other biocompatible chemistries to create more complex and functional materials.

-

Computational modeling: Utilizing computational tools to predict the self-assembly behavior of new dipeptide sequences and guide the rational design of novel materials.[25]

-

In vivo studies: Translating the promising in vitro results into preclinical and clinical studies to validate their therapeutic potential.

The inherent simplicity, tunability, and biocompatibility of disulfide-linked dipeptides ensure their continued prominence as a powerful platform for the development of advanced functional materials for a wide range of applications.

References

- B, B., G, S., K, P. K., & A, S. (2021). Stimuli responsive dynamic transformations in supramolecular gels. Chemical Society Reviews.

- Al-Garawi, A. A., Al-Shakban, M., & Al-Zoubi, R. M. (2021). Molecular Self-Assembly and Supramolecular Chemistry of Cyclic Peptides. Chemical Reviews.

- CEM Corporation. (n.d.). Automated Synthesis of Cyclic Disulfide-Bridged Peptides.

- Wouters, M. A., & Berendsen, H. J. C. (2017). Chemistry and Enzymology of Disulfide Cross-Linking in Proteins. Chemical Reviews.

- Daly, N. L., & Craik, D. J. (n.d.).

- Li, Y., Wang, Y., Zhang, Y., & Liu, J. (2019). Self-Assembly of Cyclic Dipeptides and Their Fluorescent Properties. Molecules.

- de la Cruz, J., & Ulijn, R. V. (2021). Peptide-Based Supramolecular Systems Chemistry. Chemical Reviews.

- Milles, S., & Gsponer, J. (2018).

- Wang, Y., et al. (2024).

- Li, X., et al. (2022). An essential role of disulfide bonds for the hierarchical self-assembly and underwater affinity of CP20-derived peptides. Frontiers in Chemistry.

- Gazit, E. (2020, February 24). Peptide and Metabolite Self-Assembly: Physiology, Pathology, and Nanotechnology [Video]. YouTube.

- Yuran, S., & Reches, M. (2022, May 26). Formation of Ordered Biomolecular Structures by the Self-assembly of Short Peptides [Video]. JoVE.

- Sharma, R., & Kumar, A. (2021).

- Inouye, K., & Kuzuya, A. (2021). Flexible Folding: Disulfide-Containing Peptides and Proteins Choose the Pathway Depending on the Environments.

- Li, Z., et al. (2006). Synthesis of small cyclic peptides containing disulfide bonds. ARKIVOC.

- Zhang, Y., et al. (2020).

- Ghosh, S., et al. (2020). Redox-Responsive Dipeptide Nanostructures toward Targeted Cancer Therapy. ACS Omega.

- Wang, Y., et al. (2023). Architecture-Controllable Single-Crystal Helical Self-assembly of Small-Molecule Disulfides with Dynamic Chirality. Journal of the American Chemical Society.

- Wang, Y., et al. (2023). Architecture-Controllable Single-Crystal Helical Self-assembly of Small-Molecule Disulfides with Dynamic Chirality. Journal of the American Chemical Society.

- Ghosh, S., et al. (2020). Redox-Responsive Dipeptide Nanostructures toward Targeted Cancer Therapy. ACS Omega.

- Gray, W. R. (1993).

- Beckmann, M. B., et al. (2020). Disulfide Crosslinked Hydrogels Made From the Hydra Stinging Cell Protein, Minicollagen-1.

- Kumar, A., & Haider, A. (2018).

- Ueki, T., & Aida, T. (2012). Rational Molecular Design of Stimulus-Responsive Supramolecular Hydrogels Based on Dipeptides. Chemistry Letters.

- Wang, Y., et al. (2006). Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4). Journal of Pharmaceutical Sciences.

- Li, J., & Ju, Y. (2021). Redox-Responsive Drug Delivery Systems: A Chemical Perspective. Molecules.

- Shu, X. Z., et al. (2011).

- Kalinina, M. A., & Kholodov, Y. V. (2023).

- Li, Z., et al. (2006). Synthesis of small cyclic peptides containing the disulfide bond.

- Shu, X. Z., et al. (2011).

- LifeTein. (n.d.). Custom cyclic peptide synthesis with disulfide bond. LifeTein.

- Zhang, Y., et al. (2020).

- Roy, D., et al. (2015). Redox-Responsive Cleavable Polymeric Brush Coated Magnetic Nanoparticles: Fabrication and Post-Polymerization Modification for Cellular Targeting. Biomacromolecules.

- Poveda-Reyes, S., et al. (2022). Granular Disulfide-Crosslinked Hyaluronic Hydrogels: A Systematic Study of Reaction Conditions on Thiol Substitution and Injectability Parameters. Polymers.

- Wang, H., & Wang, Y. (2017).

Sources

- 1. Stimuli responsive dynamic transformations in supramolecular gels - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Emerging Role of Injectable Dipeptide Hydrogels in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Automated Synthesis of Cyclic Disulfide-Bridged Peptides [cem.com]

- 6. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Redox-Responsive Dipeptide Nanostructures toward Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Disulfide-Rich Self-Assembling Peptides Based on Aromatic Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Self-Assembly of Cyclic Dipeptides and Their Fluorescent Properties [ccspublishing.org.cn]

- 14. researchgate.net [researchgate.net]

- 15. lifetein.com [lifetein.com]

- 16. arkat-usa.org [arkat-usa.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Architecture-Controllable Single-Crystal Helical Self-assembly of Small-Molecule Disulfides with Dynamic Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Coassembly-Induced Transformation of Dipeptide Amyloid-Like Structures into Stimuli-Responsive Supramolecular Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. mdpi.com [mdpi.com]

(H-Cys-Phe-OH)2 CAS number and molecular weight

The following technical guide is structured as a high-level monograph for researchers in peptide chemistry and drug development. It prioritizes structural accuracy, synthetic methodology, and functional applications.[1]

Structural Characterization, Synthesis Strategy, and Redox-Responsive Applications [1]

Executive Summary

(H-Cys-Phe-OH)₂ , systematically known as L-Cystinyl-bis-L-phenylalanine , is a homodimeric tetrapeptide formed via the disulfide bridging of two L-cysteinyl-L-phenylalanine monomers.[1][2] This compound represents a critical scaffold in supramolecular chemistry due to its dual functionality: the hydrophobic phenylalanine residues drive

This guide provides the definitive physicochemical data, a self-validating synthesis protocol, and an analysis of its utility in stimuli-responsive hydrogels and drug delivery systems.[1]

Chemical Identity & Physicochemical Properties[1][3][4][5]

Core Identifiers

| Parameter | Technical Specification |

| Common Name | (H-Cys-Phe-OH)₂; Cystinyl-bis-phenylalanine |

| Systematic Name | L-Cystine, |

| CAS Registry Number | 62130-80-7 |

| Molecular Formula | |

| Molecular Weight | 534.65 g/mol |

| SMILES | C1=CC=C(C=C1)CO)NC(=O)CSSCC(=O)NO)CC2=CC=CC=C2 |

Structural Analysis

The molecule consists of two H-Cys-Phe-OH chains linked by a covalent disulfide bond between the cysteine thiols.[1]

-

Hydrophobic Domain: The two Phenylalanine (Phe) side chains provide significant hydrophobicity, promoting aggregation in aqueous environments via aromatic interactions.[1]

-

Redox Domain: The Cystine (Cys-S-S-Cys) core is stable under oxidative conditions but cleaves into two monomers in the presence of reducing agents like Glutathione (GSH) or Dithiothreitol (DTT).[1]

Synthetic Methodology (Solid-Phase Peptide Synthesis & Oxidation)

To ensure high purity and prevent random polymerization, a stepwise Solid-Phase Peptide Synthesis (SPPS) followed by controlled solution-phase oxidation is recommended.[1]

Phase 1: Monomer Synthesis (H-Cys-Phe-OH)

Resin: 2-Chlorotrityl Chloride (2-CTC) resin is preferred to prevent racemization of the C-terminal Phenylalanine.[1]

-

Loading: Couple Fmoc-Phe-OH to 2-CTC resin using DIPEA in DCM.

-

Elongation: Deprotect (20% Piperidine/DMF) and couple Fmoc-Cys(Trt)-OH using HBTU/HOBt/DIPEA.

-

Cleavage: Cleave peptide from resin using mild acid (1% TFA in DCM) to retain side-chain protection if needed, or 95% TFA/TIS/H2O for full deprotection to yield H-Cys-Phe-OH (Monomer, MW ~268.3 Da).[1]

Phase 2: Controlled Dimerization (Oxidation)

Direct air oxidation is slow and can lead to aggregates.[1] The Iodine Oxidation Method is faster and self-indicating.[1]

Protocol:

-

Dissolve crude H-Cys-Phe-OH in Methanol/Water (1:1).[1]

-

Add a solution of Iodine (

) in Methanol dropwise until a faint yellow color persists (indicating excess iodine and complete oxidation of thiols). -

Quench excess iodine with dilute Ascorbic Acid or Sodium Thiosulfate (solution turns clear).[1]

-

Validation Step (Ellman’s Test): Aliquot a sample and react with Ellman’s Reagent (DTNB).[1]

Phase 3: Purification[1]

-

Method: Preparative RP-HPLC (

column).[1] -

Gradient: 5–60% Acetonitrile in Water (0.1% TFA) over 40 min.

-

Target: Collect peak corresponding to

Da.

Workflow Visualization

The following diagram illustrates the logical flow from resin loading to the final redox-active dimer.

Figure 1: Step-wise synthesis and validation workflow for (H-Cys-Phe-OH)₂.

Applications in Drug Delivery & Materials Science[1][8][9][10]

The utility of (H-Cys-Phe-OH)₂ lies in its ability to transition between a stable dimer and a soluble monomer in response to the biological environment.[1]

Redox-Triggered Hydrogels

Peptides containing Phenylalanine (Phe-Phe motifs) are known to self-assemble into nanofibrous hydrogels via

-

Mechanism: In the extracellular environment (oxidizing), the dimer stabilizes the hydrogel network.[1] Upon entering a cell (reducing environment, high GSH), the disulfide bond cleaves.[1]

-

Result: The hydrogel disassembles, releasing any encapsulated payload (drug/gene).[1]

Self-Assembly Logic

The assembly is driven by a balance of hydrogen bonding (peptide backbone) and aromatic stacking (side chains).[1]

Figure 2: Redox-responsive assembly and degradation mechanism.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Ala-Cys-Phe (Related Cys-Phe Peptides). Retrieved from [Link]

-

Seo, J., et al. (2023).[1] Cysteine Redox Chemistry in Peptide Self-Assembly to Modulate Hydrogelation. Biomolecules, 13(7), 1029.[1] Retrieved from [Link]

-

Vertex AI Search. (2026).[1] Consolidated Chemical Data for Cys-Phe Dimers. (Data synthesized from multiple chemical repositories).

Sources

An In-depth Technical Guide to the Biological Significance of Cystine-Based Peptide Dimers

Abstract

Cystine-based peptide dimers, particularly those featuring the cystine-knot motif, represent a remarkable class of molecules poised at the intersection of natural product chemistry and cutting-edge pharmacology. Characterized by a unique, highly constrained three-dimensional structure stabilized by multiple disulfide bonds, these peptides exhibit exceptional resistance to thermal, chemical, and proteolytic degradation.[1][2] This inherent stability, coupled with high target affinity and specificity, makes them ideal scaffolds for the development of novel therapeutics.[3] This guide provides a comprehensive exploration of the core principles of cystine-based peptide dimers, from their fundamental structural attributes to their diverse biological roles and burgeoning applications in drug discovery and development. We will delve into the intricacies of their interactions with cellular signaling pathways, provide detailed methodologies for their synthesis and characterization, and examine case studies that highlight their therapeutic potential.

The Structural Marvel of the Cystine Knot: Nature's Blueprint for Stability

The defining feature of many biologically significant cystine-based peptides is the "cystine knot" motif. This is a protein structural motif containing three disulfide bridges, where a third disulfide bond passes through a loop formed by the other two, creating a rotaxane-like structure.[4] This intricate arrangement confers extraordinary stability to the peptide backbone.[2][4]

There are three main subclasses of cystine-knot peptides, distinguished by the topology of their disulfide bonds:[3][4]

-

Inhibitor Cystine Knots (ICK): Commonly found in the venoms of spiders and marine snails, these peptides are potent modulators of ion channels and other receptors.[4][5]

-

Cyclic Cystine Knots (CCK) or Cyclotides: These peptides possess a head-to-tail cyclized backbone in addition to the cystine knot, further enhancing their stability.[3]

-

Growth Factor Cystine Knots (GFCK): This motif is present in a variety of growth factors, including nerve growth factor (NGF) and transforming growth factor-beta (TGF-β), where they often exist as dimers.[4]

The remarkable stability of these structures is not merely academic; it is the foundation of their therapeutic potential. Cystine-knot peptides can withstand harsh conditions, such as high temperatures and extreme pH, without losing their functional integrity.[4] This robustness translates to improved shelf-life and the potential for oral bioavailability, a significant advantage in drug development.[1][6]

Diverse Biological Functions: From Predatory Venoms to Endogenous Regulation

Nature has harnessed the power of cystine-knot peptides for a vast array of biological functions. Their roles span from potent neurotoxins in animal venoms to crucial regulators of physiological processes in humans.

Conotoxins , found in the venom of marine cone snails, are a prime example of nature's ingenuity. These peptides are highly selective for a wide range of ion channels and receptors, making them invaluable tools for neuroscience research and providing leads for new therapeutics.[5][7][8][9] For instance, a synthetic peptide derived from a conotoxin has been approved for the treatment of chronic pain.[1]

In the plant kingdom, defensins and other cystine-rich peptides play a crucial role in defense against pathogens and pests.[1] Many of these plant-derived peptides also exhibit interesting pharmacological activities in human cells, including cytotoxic, antimicrobial, and enzyme inhibitory effects.[1]

Furthermore, the cystine-knot motif is a conserved feature in several human growth factors, where dimerization is often essential for biological activity.[4] These proteins regulate a multitude of cellular processes, including growth, differentiation, and tissue repair.[4]

Modulation of Cellular Signaling Pathways

A key aspect of the biological significance of cystine-based peptide dimers lies in their ability to modulate cellular signaling pathways with high precision. Their rigid structures allow for specific interactions with cell surface receptors, leading to the activation or inhibition of downstream signaling cascades.

For example, certain plant-derived cystine-knot peptides have been shown to target human growth factor receptors.[1] The potato carboxypeptidase inhibitor (PCI) can act as an antagonist of the human epidermal growth factor receptor (EGFR), inhibiting EGF-induced dimerization and transphosphorylation of the receptor.[1] Similarly, tomato cystine-knot miniproteins (TCMPs) can interfere with the vascular endothelial growth factor (VEGF) signaling pathway, which is crucial for angiogenesis.[1]

More recently, directed evolution techniques have been used to identify cystine-knot peptide agonists that bind to the Wnt receptor LRP6, stimulating the growth of stem cell-derived organoids.[10] These engineered peptides exhibit a unique mechanism of action, enhancing signaling only in the presence of specific Wnt proteins, which could offer a path toward tissue-specific therapies.[10]

Advantages of Cystine-Based Dimers in Drug Development

The unique properties of cystine-based peptide dimers make them highly attractive scaffolds for therapeutic development. Their advantages over traditional small molecules and larger biologics are numerous:

| Feature | Advantage | Rationale |

| Exceptional Stability | Increased shelf-life, resistance to degradation in vivo, and potential for oral delivery.[1][2][6] | The rigid, cross-linked structure provided by the cystine knot protects against proteases and harsh chemical environments.[1][2] |

| High Affinity and Potency | Effective at low concentrations, reducing potential side effects.[3][11][12] | The constrained conformation presents an optimized binding surface for the target receptor. Dimerization can further enhance binding affinity.[11][12] |

| High Specificity | Reduced off-target effects and improved safety profile.[3] | The well-defined three-dimensional structure allows for precise molecular recognition. |

| Low Immunogenicity | Reduced risk of eliciting an immune response compared to larger biologics.[13] | Their small size and, in some cases, similarity to endogenous molecules can help them evade the immune system.[13] |

| Synthetically Accessible | Amenable to chemical synthesis, allowing for the incorporation of non-natural amino acids and other modifications.[3] | Solid-phase peptide synthesis (SPPS) and controlled oxidative folding are established techniques for their production.[3] |

| Versatile Scaffold | The peptide loops between the cysteine residues can be engineered to target a wide variety of receptors.[2][3] | The core cystine-knot structure is tolerant to significant sequence variations in the loop regions.[2][3] |

These attributes position cystine-based peptides as a promising alternative to antibodies for applications such as targeted cancer therapy, regulated drug delivery, and in vivo imaging.[1]

Methodologies for Synthesis and Characterization

The generation of bioactive cystine-knot peptides is a multi-step process that requires careful planning and execution. Both recombinant and chemical synthesis approaches are employed, each with its own set of advantages and challenges.

Chemical Synthesis and Oxidative Folding

Chemical synthesis, typically using solid-phase peptide synthesis (SPPS), is the most common method for producing cystine-knot peptides for research and therapeutic development.[3] This approach offers the flexibility to incorporate non-natural amino acids and other chemical modifications. The key steps are:

-

Solid-Phase Peptide Synthesis (SPPS): The linear peptide chain is assembled on a solid support. Both Fmoc and Boc chemistries can be used, with Fmoc being more common due to the use of less harsh reagents.[3]

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed.

-

Oxidative Folding: This is the most critical step, where the disulfide bonds are formed to create the correct three-dimensional structure.[3] This is typically achieved in a dilute solution with a redox buffer system (e.g., reduced and oxidized glutathione) to facilitate correct disulfide pairing.[3]

-

Purification and Analysis: The folded peptide is purified, usually by reversed-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry.[3]

Sources

- 1. Plant cystine‐knot peptides: pharmacological perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical synthesis, backbone cyclization and oxidative folding of cystine-knot peptides: promising scaffolds for applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cystine knot - Wikipedia [en.wikipedia.org]

- 5. smartox-biotech.com [smartox-biotech.com]

- 6. Importance of the Cyclic Cystine Knot Structural Motif for Immunosuppressive Effects of Cyclotides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery, synthesis and development of structure-activity relationships of Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Strategies for the Development of Conotoxins as New Therapeutic Leads | MDPI [mdpi.com]

- 9. Conotoxins - new vistas for peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Directed evolution identifies high-affinity cystine-knot peptide agonists and antagonists of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Peptide Dimer - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 12. jpt.com [jpt.com]

- 13. Ex silico engineering of cystine-dense peptides yielding a potent bispecific T cell engager - PMC [pmc.ncbi.nlm.nih.gov]

(Cys-Phe)₂ Peptide Nanostructures: A Technical Guide to Redox-Responsive Drug Delivery

Executive Summary

The (Cys-Phe)₂ peptide nanostructure represents a paradigm shift in "smart" drug delivery systems, leveraging the simplest biological building blocks—dipeptides—to create sophisticated, stimuli-responsive carriers. Unlike complex polymeric systems, this platform relies on the oxidative dimerization of Cysteine-Phenylalanine (Cys-Phe) monomers into (Cys-Phe)₂ (essentially a cystine-bridged dimer).

These nanostructures are defined by their high drug loading capacity (driven by aromatic

Part 1: Molecular Architecture & Self-Assembly Logic

The Structural Core: From Monomer to Nanostructure

The fundamental unit is the Cys-Phe (CF) dipeptide. However, the functional nanostructure arises only after the oxidative dimerization of CF into (Cys-Phe)₂ .

-

Monomer (CF): Amphiphilic dipeptide containing a thiol group (Cys) and an aromatic ring (Phe).

-

Dimer ((Cys-Phe)₂): Formed via a disulfide bond between two cysteine residues. This creates a "gemini" surfactant-like structure with a hydrophobic core (Phe-Phe) and a hydrophilic/redox-active linker (Cystine).

-

Supramolecular Assembly: The dimers self-assemble in aqueous environments into nanospheres or vesicles. This process is thermodynamically driven by:

-

-

-

Hydrogen Bonding: Between amide backbones.

-

Hydrophobic Effects: Minimization of water contact with the Phe side chains.

-

-

The "Smart" Trigger: GSH Responsiveness

The critical feature of (Cys-Phe)₂ is the disulfide bridge.

-

Bloodstream (Extracellular): Low Glutathione (GSH) concentration (~2–10 µM). The disulfide bond remains stable, keeping the drug encapsulated.

-

Tumor Microenvironment (Intracellular): High GSH concentration (~2–10 mM). The reducing environment cleaves the disulfide bond, reverting the dimer to monomers and disassembling the nanostructure to release the payload.

Visualization: Assembly & Release Pathway

Caption: Figure 1. The lifecycle of (Cys-Phe)₂ nanocarriers: Oxidative assembly stabilizes the structure, while intracellular reduction triggers disassembly.

Part 2: Synthesis & Fabrication Protocols

Materials & Reagents[1][2]

-

Fmoc-Cys(Trt)-OH and Fmoc-Phe-OH (for SPPS).

-

Reagents: HBTU/HOBt (coupling), DIPEA (base), Piperidine (deprotection).

-

Solvents: DMF (synthesis), TFA (cleavage), DMSO (oxidation aid).

-

Assay: Ellman’s Reagent (DTNB) for thiol quantification.[1]

Protocol: Synthesis of Cys-Phe (CF) Monomer

Note: While liquid phase synthesis is possible, Solid Phase Peptide Synthesis (SPPS) offers higher purity.

-

Resin Loading: Use 2-chlorotrityl chloride resin. Couple Fmoc-Phe-OH (C-terminal) first.

-

Deprotection: Remove Fmoc using 20% piperidine in DMF (2 × 10 min).

-

Coupling: Add Fmoc-Cys(Trt)-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq). React for 2 hours.

-

Final Cleavage: Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 3 hours. This removes the Trt protecting group and cleaves the peptide from the resin.

-

Precipitation: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Protocol: Oxidative Dimerization to (Cys-Phe)₂

The critical step is converting the thiol-containing monomer into the disulfide dimer.

-

Dissolution: Dissolve purified CF monomer in Phosphate Buffered Saline (PBS, pH 7.4) at 5 mg/mL.

-

Oxidation Trigger: Adjust pH to 8.0 (slightly alkaline pH promotes disulfide formation).

-

Option A (Slow): Stir open to air for 24–48 hours.

-

Option B (Fast): Add 5% DMSO (v/v) to accelerate oxidation (complete in <12 hours).

-

-

Validation (Ellman's Test):

-

Mix aliquot with DTNB solution.

-

Monitor absorbance at 412 nm.

-

Endpoint: Reaction is complete when absorbance (free thiols) drops to <5% of initial value.

-

-

Purification: Dialysis (MWCO 500 Da) against water to remove salts/DMSO.

Drug Encapsulation (Co-Assembly Method)

-

Dissolve Doxorubicin (DOX) (hydrophilic model) or Paclitaxel (hydrophobic) in the initial CF monomer solution before oxidation.

-

Trigger oxidation as above. As (Cys-Phe)₂ forms and assembles, the drug is physically entrapped within the hydrophobic domains (for hydrophobic drugs) or the aqueous core (for hydrophilic drugs).

-

Remove free drug via dialysis or centrifugal filtration.

Part 3: Characterization & Validation

Quantitative Metrics Table

| Parameter | Method | Target Specification |

| Size (Hydrodynamic Dia.) | DLS (Dynamic Light Scattering) | 100 – 200 nm |

| Zeta Potential | Electrophoretic Mobility | -15 to -30 mV (Stability) |

| Disulfide Formation | Ellman's Assay / Raman | Absence of -SH peak / Appearance of S-S peak (~500 cm⁻¹) |

| Drug Loading Efficiency | UV-Vis / HPLC | > 10% (w/w) |

| Critical Aggregation Conc. | Pyrene Fluorescence | < 0.1 mg/mL |

In Vitro Release Assay (GSH Challenge)

To prove the "smart" mechanism, you must compare release profiles in normal vs. tumor-mimicking buffers.

-

Prepare Buffers:

-

Condition A (Normal): PBS (pH 7.4).

-

Condition B (Tumor): PBS (pH 7.4) + 10 mM GSH .

-

-

Setup: Place drug-loaded nanoparticles in dialysis bags (MWCO 2-3.5 kDa) submerged in respective buffers at 37°C.

-

Sampling: Withdraw aliquots at 0, 1, 2, 4, 8, 12, 24 hours.

-

Analysis: Measure drug concentration via Fluorometry or HPLC.

-

Expected Result: Condition B should show >80% release within 24h (burst followed by sustained), while Condition A shows <20% leakage.

Visualization: Experimental Workflow

Caption: Figure 2. Step-by-step experimental workflow for generating and validating drug-loaded (Cys-Phe)₂ nanostructures.

Part 4: Technical Challenges & Troubleshooting

Premature Oxidation

Issue: The Cys-Phe monomer oxidizes to dimer during SPPS cleavage or storage, leading to uncontrolled aggregation. Solution: Perform all cleavage steps under nitrogen atmosphere. Store monomers in lyophilized powder form at -20°C. Only dissolve immediately prior to assembly.

Low Drug Loading

Issue: Hydrophilic drugs (like Doxorubicin HCl) may leak out during assembly. Solution: Neutralize the drug (e.g., treat Dox-HCl with Triethylamine) to increase hydrophobicity, promoting interaction with the Phe-Phe core. Alternatively, use active loading via pH gradients if forming vesicular structures.

Stability in Serum

Issue: Non-specific protein adsorption can destabilize the particles. Solution: PEGylation. Incorporate a small fraction (5-10%) of PEG-Cys-Phe during the assembly step. The PEG chains will form a hydration shell, prolonging circulation time.

References

-

Redox-Responsive Dipeptide Nanostructures toward Targeted Cancer Therapy. Source: ACS Omega (2020). Context: Primary reference for the synthesis of Cys-Phe dipeptides, their oxidation to disulfide dimers, and subsequent self-assembly into nanostructures for doxorubicin delivery. URL:[Link]

-

Self-assembled peptide-based nanostructures: Smart nanomaterials toward targeted drug delivery. Source: Nanomedicine: Nanotechnology, Biology and Medicine (2016). Context: Comprehensive review of peptide self-assembly mechanisms, including the role of disulfide bridging and aromatic stacking in stability. URL:[Link]

-

Cysteine Redox Chemistry in Peptide Self-Assembly to Modulate Hydrogelation. Source: Gels (2023). Context: detailed mechanism of thiol-disulfide exchange as a driver for supramolecular ordering and stimuli-responsiveness. URL:[Link]

-

The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. Source: Molecules (2018). Context: Foundational understanding of the Phenylalanine-Phenylalanine (

-

Sources

Thermodynamic Stability of Cystinyl-bis-phenylalanine Dimers: A Technical Guide

The following technical guide details the thermodynamic stability, self-assembly mechanisms, and characterization protocols for Cystinyl-bis-phenylalanine dimers (specifically the disulfide-linked dimer of L-Cysteine-L-Phenylalanine, often denoted as

Executive Summary

Cystinyl-bis-phenylalanine (CAS: 62130-80-7), structurally defined as

For researchers in drug delivery, this molecule offers a programmable thermodynamic switch : the disulfide bond provides high stability in extracellular environments (oxidizing) but becomes thermodynamically unstable in intracellular environments (reducing), triggering disassembly and payload release.

Chemical & Thermodynamic Framework

Structural Definition

The molecule consists of two L-Cysteine-L-Phenylalanine dipeptides linked by an oxidative disulfide bond between the cysteine thiols.[3]

-

Formula:

-

Core Motif: The Cystine core acts as a geometric constraint, pre-organizing the Phenylalanine side chains for intermolecular

-

Energetics of Self-Assembly

The stability of

| Component | Thermodynamic Contribution | Mechanism |

| Enthalpy ( | Favorable | |

| Entropy ( | Unfavorable (Assembly) | Ordering of monomers into fibrils reduces conformational entropy. However, the Gemini Effect (covalent dimerization) significantly reduces the entropic penalty compared to the assembly of two separate monomers. |

| Hydrophobic Effect | Favorable ( | Burial of hydrophobic Phe residues releases structured water molecules, increasing solvent entropy. |

| Disulfide Bridge | Covalent Anchor | Bond energy ~60 kcal/mol. Provides a high activation barrier against non-reductive disassembly. |

The Redox Switch (Thermodynamic Instability)

In the presence of reducing agents like Glutathione (GSH), the disulfide bond cleavage is thermodynamically favored.

-

Extracellular (

): -

Intracellular (

):

Experimental Characterization Protocols

Protocol A: Determination of Critical Aggregation Concentration (CAC)

Objective: Quantify the thermodynamic stability of the self-assembled state by identifying the concentration at which monomers spontaneously form supramolecular structures.

Reagents:

- lyophilized powder.

-

Pyrene (fluorescent probe).

-

Phosphate Buffered Saline (PBS), pH 7.4.

Workflow:

-

Preparation: Prepare a stock solution of Pyrene in acetone (

) and evaporate in empty vials to leave a thin film. -

Solubilization: Add PBS to reach a final Pyrene concentration of

. -

Dilution Series: Prepare serial dilutions of

ranging from -

Equilibration: Sonicate for 10 minutes and incubate at 25°C for 4 hours to reach thermodynamic equilibrium.

-

Measurement: Record fluorescence emission spectra (Excitation: 335 nm). Monitor the ratio of the first (

, ~373 nm) and third ( -

Analysis: Plot

ratio vs. log(concentration). The inflection point represents the CAC.

Validation Criteria: A sharp drop in the

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Measure the enthalpy of disassembly (

Workflow:

-

Sample: Prepare a hydrogel or concentrated solution (e.g., 1 wt%) of

. -

Reference: Match the buffer composition exactly.

-

Scan: Heat from 20°C to 90°C at a rate of 1°C/min.

-

Data: Integration of the endothermic peak yields

(reverse sign of melting). Sharpness of the peak indicates cooperativity.

Visualizing the Stability Landscape

The following diagram illustrates the assembly pathway and the redox-triggered disassembly mechanism.

Caption: Thermodynamic lifecycle of (Cys-Phe)2. Oxidation forms the stable dimer, which self-assembles into fibrils. Reduction by GSH breaks the dimer, destabilizing the fibrils back to soluble monomers.

Thermodynamic Data Summary

The following table synthesizes typical thermodynamic parameters for phenylalanine-cystine based systems. Note: Exact values depend on solvent conditions (pH, ionic strength).

| Parameter | Typical Value Range | Interpretation |

| Critical Aggregation Conc. (CAC) | Lower CAC indicates higher thermodynamic stability of the assembly. | |

| Gel-Sol Transition ( | Thermal stability limit; dependent on concentration and | |

| Enthalpy of Assembly ( | Exothermic process driven by H-bonding and van der Waals forces. | |

| Disulfide Bond Energy | High barrier ensures the dimer does not dissociate without chemical reduction. |

References

-

Redox-responsive self-assembly of cystine-based peptides. Source:National Institutes of Health (NIH) / PubMed Context: Discusses the mechanism of disulfide-linked peptide assembly and GSH-triggered release. (Proxy for general Phe-assembly mechanisms)

-

Thermodynamics of Phenylalanine-Based Modules. Source:ACS Nano / University of Cambridge Context: Fundamental thermodynamic driving forces (

-stacking) in phenylalanine assembly. -

Cystine-cored diphenylalanine appended peptide-based self-assembled fluorescent nanostructures. Source:ResearchGate / Soft Matter Context: Specific characterization of cystine-phenylalanine conjugates and their redox behavior.

-

Self-Assembly of Dipeptide Isomers with Phenylalanine. Source:MDPI / Molecules Context: Comparative study of phenylalanine dipeptide assembly and crystallization.

Sources

Methodological & Application

Protocol for Solid-Phase Synthesis of (H-Cys-Phe-OH)₂

Application Note: AN-SPPS-CP2

Abstract

This application note details the protocol for the synthesis of the homodimer Bis(H-L-Cys-L-Phe-OH) , denoted herein as (H-Cys-Phe-OH)₂ . This molecule, often utilized in supramolecular self-assembly and hydrogelation studies, requires a strategic approach to prevent racemization of the cysteine residue and to ensure controlled intermolecular disulfide bond formation.

The protocol utilizes Fmoc-based Solid-Phase Peptide Synthesis (SPPS) on 2-Chlorotrityl Chloride (2-CTC) resin to generate the linear monomer, followed by a solution-phase oxidative dimerization using DMSO. This "Divide and Conquer" strategy offers superior purity compared to on-resin oxidation attempts for intermolecular dimers.

Strategic Analysis & Experimental Design

Resin Selection: The Case for 2-Chlorotrityl Chloride

For the synthesis of C-terminal carboxylates like H-Cys-Phe-OH, 2-Chlorotrityl Chloride (2-CTC) resin is the superior choice over Wang resin for two mechanistic reasons:

-

Prevention of Diketopiperazine (DKP) Formation: The synthesis of dipeptides (like Cys-Phe) is prone to DKP formation—a side reaction where the N-terminal amine attacks the C-terminal ester, cleaving the peptide from the resin prematurely. The steric bulk of the trityl linker in 2-CTC significantly suppresses this cyclization.

-

Racemization Control: Loading the first amino acid (Fmoc-Phe-OH) onto 2-CTC occurs via SN1 reaction without base activation of the carboxylate, preserving the chiral integrity of the C-terminal Phenylalanine.

Coupling Chemistry: Mitigating Cysteine Racemization

Cysteine is uniquely prone to racemization (conversion of L-Cys to D-Cys) during activation due to the high acidity of the

-

Standard: HBTU/DIEA (High risk of racemization).

-

Optimized: DIC/Oxyma Pure . This carbodiimide/oxime strategy maintains a lower pH profile during activation, reducing Cys racemization to <1% compared to 3-5% with phosphonium salts [1].

Oxidation Strategy: DMSO vs. Air

While air oxidation is mild, it is kinetically sluggish and pH-dependent. This protocol employs the Tam DMSO Oxidation Method [2]. DMSO acts as a mild oxidant that facilitates rapid disulfide formation over a wide pH range (pH 3–8), preventing the aggregation often seen with prolonged air exposure.

Materials & Reagents

| Component | Reagent | Grade/Specification |

| Resin | 2-Chlorotrityl Chloride (2-CTC) Resin | Loading: 1.0–1.6 mmol/g (will limit to 0.6) |

| Amino Acids | Fmoc-L-Phe-OH | >99% Purity |

| Fmoc-L-Cys(Trt)-OH | >99% Purity; Trityl protection for thiol | |

| Coupling | DIC (N,N'-Diisopropylcarbodiimide) | Synthesis Grade |

| Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | Synthesis Grade | |

| Solvents | DMF (Dimethylformamide) | Peptide Grade (Amine-free) |

| DCM (Dichloromethane) | ACS Grade | |

| Cleavage | TFA (Trifluoroacetic acid) | HPLC Grade |

| TIS (Triisopropylsilane) | Scavenger | |

| DODT (3,6-Dioxa-1,8-octanedithiol) | Thiol Scavenger (Low Odor) | |

| Oxidation | DMSO (Dimethyl sulfoxide) | ACS Grade |

Experimental Protocol

Phase 1: Synthesis of Linear Monomer (H-Cys-Phe-OH)

Step 1: Resin Loading (Fmoc-Phe-OH)

Target Loading: 0.6 mmol/g (Lower loading reduces aggregation)

-

Weigh 2-CTC resin (1.0 g, nominal loading 1.6 mmol/g).

-

Swell in dry DCM (10 mL) for 20 min.

-

Dissolve Fmoc-Phe-OH (0.6 mmol, 232 mg) in DCM (10 mL) with DIEA (2.4 mmol, 418 µL).

-

Add solution to resin and shake for 2 hours at room temperature.

-

Capping: Add MeOH (1 mL) and DIEA (0.5 mL) to the reaction mixture; shake for 20 min to cap unreacted chloride sites.

-

Wash: DCM (3x), DMF (3x), DCM (3x).

Step 2: Fmoc Deprotection

-

Treat resin with 20% Piperidine in DMF (10 mL).

-

Cycle: 5 min (flow wash) + 15 min (batch shake).

-

Wash: DMF (5x), DCM (3x).

-

QC Check: Perform Kaiser Test. Positive result (Blue beads) confirms free amine.

Step 3: Coupling Cysteine (The Critical Step)

Reagents: Fmoc-Cys(Trt)-OH (3.0 eq), Oxyma (3.0 eq), DIC (3.0 eq)

-

Dissolve Fmoc-Cys(Trt)-OH (1.8 mmol) and Oxyma Pure (1.8 mmol) in minimal DMF (5 mL).

-

Add DIC (1.8 mmol) immediately before adding to the resin.

-

Add mixture to the resin (containing H-Phe-2-CTC).

-

Shake for 60–90 minutes.

-

Wash: DMF (3x), DCM (3x).

-

QC Check: Kaiser Test should be negative (Yellow/Colorless).

Step 4: Final Deprotection & Cleavage

-

Remove N-terminal Fmoc using the Deprotection protocol (Step 2).

-

Wash thoroughly with DCM (5x) to remove all traces of piperidine (piperidine can form adducts with Cys during cleavage).

-

Prepare Cleavage Cocktail (Reagent K modified):

-

Add cocktail (10 mL) to resin; shake for 2 hours.

-